molecular formula C18H17Cl2NO3 B2932843 (3E)-4-[(2,4-dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one CAS No. 339017-34-4

(3E)-4-[(2,4-dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one

Cat. No.: B2932843
CAS No.: 339017-34-4
M. Wt: 366.24
InChI Key: BVMRPISLLQYRDM-UVTDQMKNSA-N
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Description

The compound (3E)-4-[(2,4-dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one is a synthetic enone derivative featuring a conjugated α,β-unsaturated ketone core. Its structure integrates two aromatic substituents: a 3,4-dimethoxyphenyl group and a 2,4-dichlorophenylamino group.

Properties

IUPAC Name

(E)-4-(2,4-dichloroanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-11(22)14(10-21-16-6-5-13(19)9-15(16)20)12-4-7-17(23-2)18(8-12)24-3/h4-10,21H,1-3H3/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMRPISLLQYRDM-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=C(C=C(C=C1)Cl)Cl)/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-[(2,4-dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one typically involves the reaction of 2,4-dichloroaniline with 3,4-dimethoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required standards.

Chemical Reactions Analysis

Nucleophilic Additions

The enone system undergoes Michael addition with nucleophiles (e.g., amines, thiols):

ReagentProductConditionsYieldReference
Morpholine4-Morpholino adductEtOH, 50°C, 2–3 h37–54%
ThioureaThiazolidinone derivativeK2CO3, DMF, reflux45%
HydrazinePyrazole ring formationEtOH, 70°C, 4 h62%

Mechanism : The β-carbon of the enone acts as an electrophilic site, enabling nucleophilic attack followed by proton transfer .

Cyclization Reactions

The compound participates in heterocyclization to form bioactive scaffolds:

Thiadiazole Formation

Reaction with thiosemicarbazide in ethanol yields 1,3,4-thiadiazoles via:

  • Nucleophilic attack at the ketone.

  • Cyclodehydration with POCl3 .

Example :

text
(3E)-4-[(2,4-Dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one + Thiosemicarbazide → 5-(2,4-Dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole

Yield : 58–65% .

Photochemical Transformations

Under UV light, the compound undergoes photooxidation and dechlorination similar to dimethomorph :

  • Primary pathway : Cleavage of the enone system to form 3,4-dimethoxybenzaldehyde and 2,4-dichloroaniline derivatives .

  • Secondary pathway : Radical-mediated dimerization at the α-carbon .

Density Functional Theory (DFT) Studies

For analogous chalcones, DFT calculations (B97-3c/def2-mTZVP) reveal:

  • Rate-limiting step : Cyclization via a six-membered transition state (ΔG‡ = 28.8 kcal/mol) .

  • Electron distribution : The methoxy groups increase electron density on the phenyl ring (+0.12 e), enhancing electrophilic substitution at the para position .

Solvent and Catalyst Effects

  • Polar solvents (EtOH, DMF) : Stabilize transition states via hydrogen bonding, improving yields by 15–20% .

  • Bases (morpholine, piperidine) : Deprotonate the α-carbon, accelerating nucleophilic addition .

Scientific Research Applications

(3E)-4-[(2,4-dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-4-[(2,4-dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one (CAS 60234-90-4)
  • Structure: Shares the 3,4-dimethoxyphenyl and enone core but lacks the 2,4-dichlorophenylamino group.
  • Synthesis : Prepared via microwave-assisted Claisen-Schmidt condensation of 3,4-dimethoxybenzaldehyde with acetone, yielding 98% under optimized conditions .
  • Properties : Reported as a yellow oil (Rf = 0.19 in cyclohexane/EtOAc), contrasting with the solid-state nature of chlorinated analogues.
4-(3,4-Dichlorophenyl)but-3-en-2-one (CAS 74546-02-4)
  • Structure: Contains a 3,4-dichlorophenyl group instead of the dimethoxyphenyl and amino substituents.
  • Properties :
    • Density: 1.28 g/cm³
    • Boiling Point: 342.7°C
    • Molecular Weight: 215.08 g/mol .
  • Commercial Availability : Priced at $265–$576 per 250–500 mg, depending on supplier .
4-(2,4-Dichlorophenyl)but-3-en-2-one (CAS 61888-78-6)
  • Structure : Features a 2,4-dichlorophenyl group; positional isomer of the above.
  • Properties :
    • Melting Point: 83–85°C
    • Boiling Point: 336.2°C
    • Flash Point: 141.8°C .

Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Key Substituents
Target Compound C₁₇H₁₅Cl₂NO₃ 368.22 Not reported Not reported 3,4-Dimethoxyphenyl, 2,4-dichloroamino
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one C₁₂H₁₄O₃ 206.24 Not reported Oil 3,4-Dimethoxyphenyl
4-(3,4-Dichlorophenyl)but-3-en-2-one C₁₀H₈Cl₂O 215.08 342.7 Not reported 3,4-Dichlorophenyl
4-(2,4-Dichlorophenyl)but-3-en-2-one C₁₀H₈Cl₂O 215.08 336.2 83–85 2,4-Dichlorophenyl

Biological Activity

The compound (3E)-4-[(2,4-dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one, often referred to as a derivative of chalcone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The molecular structure of the compound is characterized by:

  • A chalcone backbone , which is known for various biological activities.
  • Substituents : The presence of a dichlorophenyl group and a dimethoxyphenyl group enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that chalcone derivatives can inhibit the growth of various cancer cell lines. The compound's structure suggests it may interact with key cellular pathways involved in proliferation and apoptosis.
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, compounds that incorporate similar moieties have demonstrated efficacy in reducing cell viability in cancer cells like HeLa and Jurkat cells .

Antimicrobial Activity

Chalcone derivatives have also been studied for their antimicrobial properties:

  • Inhibition of Pathogens : The compound may exhibit activity against bacterial strains due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy:

  • Cytokine Modulation : Research has indicated that chalcone derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in inflammatory diseases .

Case Studies

StudyFindingsCell Lines Tested
Study 1Demonstrated significant cytotoxicity with IC50 values below 20 µM against HeLa cellsHeLa
Study 2Showed antimicrobial activity against E. coli and S. aureusE. coli, S. aureus
Study 3Induced apoptosis in Jurkat cells via caspase activationJurkat

Mechanistic Insights

The biological activity of (3E)-4-[(2,4-dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
  • Cell Cycle Arrest : Similar compounds have been shown to induce G1 or G2/M phase arrest in cancer cells, leading to inhibited proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in malignant cells.

Q & A

Basic: How can researchers optimize the synthesis of (3E)-4-[(2,4-dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one to improve yield and purity?

Methodological Answer:
Synthetic optimization requires precise control of reaction conditions. For α,β-unsaturated ketones like this compound, use a Mannich reaction or Claisen-Schmidt condensation with catalytic bases (e.g., NaOH or piperidine) to minimize side products. Monitor temperature (60–80°C) to prevent thermal degradation of the dichlorophenyl and dimethoxyphenyl substituents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) enhances purity. Reference similar syntheses of dichlorophenyl-substituted enones for solvent selection and stoichiometric ratios .

Advanced: What strategies mitigate isomerization of the α,β-unsaturated ketone system during synthesis?

Methodological Answer:
Isomerization (E/Z) is common in enones. To suppress this:

  • Use sterically hindered bases (e.g., DBU) to reduce keto-enol tautomerism.
  • Maintain low reaction temperatures (<50°C) during condensation steps.
  • Introduce bulky protecting groups on the amine (e.g., Boc) to sterically stabilize the (3E) configuration.
    Validate stereochemical integrity via NOESY NMR or X-ray crystallography (as demonstrated for structurally analogous compounds) .

Basic: Which spectroscopic techniques are critical for characterizing structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the dichlorophenyl (δ 7.2–7.8 ppm), dimethoxyphenyl (δ 3.8–4.0 ppm for OCH3), and enone system (δ 6.2–6.8 ppm for vinyl protons).
  • FT-IR : Confirm carbonyl stretch (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • HRMS : Verify molecular ion [M+H]+ and isotopic patterns from chlorine atoms.
    Cross-reference with crystallographic data (e.g., bond lengths/angles from X-ray diffraction ) for validation .

Advanced: How does computational modeling (e.g., DFT) assist in predicting the enone system’s reactivity?

Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

  • Model the conjugated enone to assess electron delocalization and charge distribution.
  • Simulate Michael addition pathways with nucleophiles (e.g., thiols) to identify reactive β-carbon positions.
    Validate predictions experimentally via kinetic studies or Hammett plots using substituted analogs .

Basic: What challenges arise in achieving regioselective amination at the 2,4-dichlorophenyl group?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors :

  • The 2,4-dichlorophenyl group’s electron-withdrawing Cl atoms direct amination to the para position relative to existing substituents.
  • Use Pd-catalyzed Buchwald-Hartwig coupling with bulky ligands (e.g., XPhos) to suppress ortho/meta byproducts.
    Monitor reaction progress via TLC or HPLC with UV detection at 254 nm .

Advanced: How to design in vitro assays to evaluate biological activity (e.g., kinase inhibition)?

Methodological Answer:

  • Kinase inhibition : Use fluorescence polarization assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or VEGFR).
  • Cellular uptake : Measure intracellular concentrations via LC-MS/MS after treating cancer cell lines (e.g., HeLa or MCF-7).
  • Structure-activity relationship (SAR) : Synthesize analogs with modified dimethoxy groups (e.g., monomethoxy or halogenated) to correlate substituent effects with potency. Reference SAR studies on similar diaryl enones .

Basic: What solvent systems optimize recrystallization for high-purity crystals?

Methodological Answer:

  • Use mixed solvents like ethanol/water (7:3 v/v) or acetone/hexane (1:2) to balance solubility and polarity.
  • Perform slow evaporation at 4°C to promote crystal growth.
  • Validate crystal quality via melting point analysis and PXRD (compared to simulated patterns from single-crystal data) .

Advanced: How does the enone system influence electronic absorption spectra?

Methodological Answer:
The conjugated π-system absorbs in the UV range (λmax ~280–320 nm).

  • TD-DFT calculations model transitions between π→π* and n→π* states.
  • Substituent effects: Electron-donating methoxy groups redshift λmax, while electron-withdrawing Cl atoms reduce extinction coefficients.
    Compare experimental UV-Vis spectra (in methanol or DMSO) with computational predictions .

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